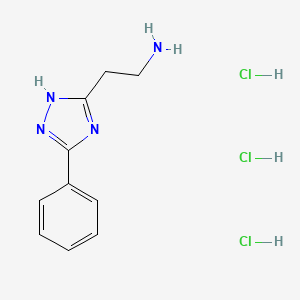

2-(3-phenyl-1H-1,2,4-triazol-5-yl)ethanamine

Description

2-(3-Phenyl-1H-1,2,4-triazol-5-yl)ethanamine is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a phenyl group at the 3-position and an ethanamine side chain at the 5-position. This structure confers unique physicochemical and biological properties, making it a key scaffold in medicinal chemistry. The compound has been explored in drug discovery pipelines, particularly in kinase inhibitors (e.g., EGFR/HER-2) and bromodomain inhibitors (e.g., BRD4) . Polymorphic forms of related triazole derivatives have been studied, highlighting solvent-dependent crystallization behaviors .

Properties

IUPAC Name |

2-(3-phenyl-1H-1,2,4-triazol-5-yl)ethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4/c11-7-6-9-12-10(14-13-9)8-4-2-1-3-5-8/h1-5H,6-7,11H2,(H,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJGWIYGKBUMGKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NNC(=N2)CCN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61012-39-3 | |

| Record name | 5-Phenyl-1H-1,2,4-triazole-3-ethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61012-39-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-phenyl-1H-1,2,4-triazol-5-yl)ethanamine typically involves the reaction of 3-phenyl-1H-1,2,4-triazole with ethylamine under specific conditions. One common method involves the formation of carbinolamine by the addition of an amine to a double bond C=O, followed by the elimination of a water molecule and intramolecular cyclization . The reaction is often carried out in methanol and can be catalyzed by acids to increase the reactivity of the reactants .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic steps but may include additional purification stages to ensure the final product’s quality and consistency.

Chemical Reactions Analysis

Alkylation and Acylation Reactions

The primary amine group in the ethylamine side chain undergoes nucleophilic substitution reactions:

Alkylation :

-

Reagents : Ethyl bromide, methyl iodide

-

Conditions : Potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 50–80°C

-

Products : N-Alkylated derivatives (e.g., N-ethyl or N-methyl analogs)

Acylation :

-

Reagents : Acetic anhydride, acetyl chloride

-

Conditions : Sodium hydroxide (NaOH) in dichloromethane (DCM) at room temperature

-

Products : Acetamide derivatives

Oxidation and Reduction Reactions

The triazole ring and amine group participate in redox processes:

Oxidation :

-

Reagents : Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)

-

Conditions : Acidic aqueous medium, reflux

-

Products : Oxidative cleavage of the ethylamine chain to form carboxylic acid derivatives

Reduction :

-

Reagents : Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

-

Conditions : Tetrahydrofuran (THF) at 0–5°C

-

Products : Secondary amines via reductive amination

Substitution Reactions

The triazole ring’s nitrogen atoms enable electrophilic aromatic substitution:

Halogenation :

-

Reagents : Bromine (Br₂), chlorine (Cl₂)

-

Conditions : Catalytic iron(III) chloride (FeCl₃) in DCM

-

Products : 5-Halo-3-phenyl-1H-1,2,4-triazolyl ethanamine derivatives

Sulfonation :

-

Reagents : Sulfuric acid (H₂SO₄)

-

Conditions : 80–100°C with stirring

-

Products : Sulfonated triazole derivatives

Cyclization and Cross-Coupling Reactions

The compound serves as a precursor in heterocyclic synthesis:

Cyclization :

-

Reagents : Phosphoryl chloride (POCl₃)

-

Products : Fused triazolo[1,5-a]pyrimidines (via intramolecular cyclization)

Suzuki–Miyaura Cross-Coupling :

-

Reagents : Arylboronic acids, palladium acetate (Pd(OAc)₂)

-

Products : Biaryl-substituted triazole derivatives

Mechanistic Insights

-

Alkylation/Acylation : The amine group acts as a nucleophile, attacking electrophilic alkyl/acyl groups.

-

Triazole Reactivity : The 1,2,4-triazole ring’s N1 and N4 positions participate in electrophilic substitution, influenced by conjugation with the phenyl group .

-

Regioselectivity : Substituents on the phenyl group modulate reaction pathways. Electron-withdrawing groups enhance electrophilic substitution at the triazole ring .

These reactions highlight the compound’s versatility in synthesizing pharmacologically relevant derivatives. Experimental data emphasize temperature, solvent, and catalyst selection as critical for optimizing yields and selectivity.

Scientific Research Applications

2-(3-phenyl-1H-1,2,4-triazol-5-yl)ethanamine has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as an antibacterial, antiviral, antifungal, and anticancer agent.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-phenyl-1H-1,2,4-triazol-5-yl)ethanamine involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the activity of enzymes like PARP-1, leading to the depletion of cellular NAD+ and ATP levels, which can result in cell dysfunction or necrotic cell death . The compound’s structure allows it to interact with various biological targets, making it a versatile agent in medicinal chemistry.

Comparison with Similar Compounds

Substituent Effects on the Triazole Ring

Modifications to the triazole ring’s substituents significantly influence binding affinity and pharmacokinetics:

Key Findings :

Heterocycle Replacement: Triazole vs. Oxadiazole

Replacing the triazole core with oxadiazole alters electronic properties and metabolic stability:

Key Findings :

Side-Chain Modifications

Variations in the ethanamine side chain impact solubility and target interactions:

Key Findings :

- Hydrochloride salts (e.g., dihydrochloride derivatives) enhance aqueous solubility, critical for oral bioavailability .

Biological Activity

Overview

2-(3-phenyl-1H-1,2,4-triazol-5-yl)ethanamine is a compound belonging to the 1,2,4-triazole class, recognized for its diverse biological activities. Research indicates its potential in various fields, including medicinal chemistry, where it is explored for antibacterial, antiviral, antifungal, and anticancer properties. This article delves into the biological activity of this compound, highlighting key research findings and case studies.

The synthesis of this compound typically involves the reaction of 3-phenyl-1H-1,2,4-triazole with ethylamine. The process can yield various derivatives that may exhibit different biological activities. The compound's structure can be represented as follows:

| Property | Details |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C10H12N4 |

| Molecular Weight | 188.23 g/mol |

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. Notably, it has been shown to inhibit poly (ADP-ribose) polymerase 1 (PARP-1), an enzyme involved in DNA repair mechanisms. This inhibition can lead to reduced cellular NAD+ and ATP levels, resulting in cell dysfunction or necrosis.

Antimicrobial Activity

Research has indicated that compounds similar to this compound possess significant antimicrobial properties. For instance:

- Antibacterial Activity : Studies have demonstrated that derivatives of triazole compounds exhibit potent antibacterial effects against various strains of bacteria.

Antiviral and Antifungal Effects

The compound has also been investigated for its antiviral and antifungal properties. Specific studies have shown:

- Antiviral Activity : Some triazole derivatives have demonstrated effectiveness against viral infections by inhibiting viral replication mechanisms.

Anticancer Properties

The anticancer potential of this compound has been a focal point in several studies. The inhibition of PARP enzymes is particularly relevant in cancer therapy as it may enhance the efficacy of certain chemotherapeutic agents.

Study on Anticancer Activity

A notable study explored the effects of triazole derivatives on cancer cell lines. The results indicated that compounds with a similar structure to this compound exhibited significant cytotoxicity against various cancer cell lines. The mechanism was linked to the induction of apoptosis and cell cycle arrest .

Research on Antimicrobial Efficacy

Another research effort focused on synthesizing and evaluating the antimicrobial activity of triazole derivatives. The findings revealed that specific analogs displayed enhanced antibacterial activity compared to standard antibiotics like penicillin .

Comparative Analysis with Similar Compounds

| Compound | Biological Activity | Unique Features |

|---|---|---|

| 1-phenyl-1H-1,2,4-triazole | Moderate antibacterial activity | Lacks ethanamine side chain |

| 3-(substituted phenyl)-triazole | Variable antifungal properties | Different substitution patterns |

| 2-(3-pyridyl)-triazole | Significant antiviral effects | Pyridine ring enhances interaction with targets |

Q & A

Basic: What experimental techniques are recommended for structural characterization of 2-(3-phenyl-1H-1,2,4-triazol-5-yl)ethanamine?

Methodological Answer:

- X-ray Crystallography : Resolve the crystal structure using programs like SHELXL (for refinement) and SHELXS (for structure solution) to determine bond lengths, angles, and tautomeric forms .

- NMR Spectroscopy : Use - and -NMR to confirm the presence of the ethanamine side chain and triazole ring protons. Compare chemical shifts with structurally similar triazole derivatives (e.g., 3-phenyl-1H-1,2,4-triazol-5-amine) .

- Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns to confirm purity and structural integrity.

Advanced: How can computational modeling address tautomerism challenges in structural analysis?

Methodological Answer:

- Quantum Mechanical Calculations : Use DFT (Density Functional Theory) to predict the stability of tautomeric forms (e.g., 3-phenyl vs. 5-phenyl triazole configurations) observed in crystallographic studies .

- Molecular Dynamics Simulations : Analyze solvent effects on tautomeric equilibria in solution-phase studies.

- Docking Studies : Compare binding affinities of tautomers with biological targets (e.g., enzymes) to assess functional relevance .

Basic: What synthetic routes are commonly employed for preparing this compound?

Methodological Answer:

- Nucleophilic Substitution : React 3-phenyl-1H-1,2,4-triazole-5-thiol with 2-bromoethylamine under basic conditions (e.g., KCO/DMF) .

- Cyclocondensation : Combine phenylhydrazine with cyanamide derivatives to form the triazole core, followed by ethanamine side-chain incorporation via reductive amination .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) to isolate high-purity product.

Advanced: How can researchers optimize synthetic yield and minimize byproducts?

Methodological Answer:

- Reaction Condition Screening : Vary solvents (DMF vs. DMSO), bases (KCO vs. NaH), and temperatures to maximize yield .

- Microwave-Assisted Synthesis : Reduce reaction time and improve regioselectivity using controlled microwave irradiation .

- Byproduct Analysis : Employ LC-MS to identify impurities (e.g., dimerization products) and adjust stoichiometry or catalysts.

Basic: What biological assays are suitable for evaluating its pharmacological potential?

Methodological Answer:

- Enzyme Inhibition Assays : Test against kinases or proteases using fluorescence-based protocols (e.g., ADP-Glo™ for kinase activity).

- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa) to assess IC values .

- Antimicrobial Testing : Perform MIC (Minimum Inhibitory Concentration) assays against Gram-positive/negative bacteria.

Advanced: How can molecular modeling guide structure-activity relationship (SAR) studies?

Methodological Answer:

- Docking with Target Proteins : Use AutoDock Vina to predict binding modes to PI3K/AKT/mTOR pathway components, a target for anticancer agents .

- Free Energy Calculations : Apply MM-GBSA to rank derivatives based on binding free energy (e.g., compare N-phenyl vs. diphenyl triazole scaffolds) .

- QSAR Modeling : Develop predictive models using descriptors like logP, polar surface area, and H-bond donors.

Basic: How should researchers handle discrepancies in biological activity data?

Methodological Answer:

- Replicate Experiments : Ensure triplicate measurements under standardized conditions (pH, temperature, cell passage number).

- Control for Tautomerism : Characterize dominant tautomeric forms (via crystallography or NMR) and retest activity .

- Purity Verification : Use HPLC-UV/HRMS to confirm sample integrity and exclude impurities as confounding factors .

Advanced: What strategies resolve contradictions in computational vs. experimental binding data?

Methodological Answer:

- Force Field Refinement : Adjust parameters in molecular dynamics simulations to better match crystallographic data (e.g., torsional angles in the triazole ring) .

- Solvent Accessibility Analysis : Use Poisson-Boltzmann calculations to account for solvation effects overlooked in docking .

- Experimental Validation : Perform SPR (Surface Plasmon Resonance) to measure binding kinetics and reconcile with computational predictions.

Basic: What safety protocols are critical during synthesis?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods when handling volatile reagents (e.g., bromoethylamine).

- Waste Disposal : Segregate halogenated byproducts and coordinate with certified waste management services .

Advanced: How can researchers scale up synthesis without compromising purity?

Methodological Answer:

- Flow Chemistry : Implement continuous flow reactors to enhance heat/mass transfer and reduce side reactions .

- In-line Analytics : Use PAT (Process Analytical Technology) tools like FTIR probes for real-time monitoring.

- Crystallization Optimization : Screen antisolvents (e.g., isopropanol) to improve crystal habit and filtration efficiency.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.